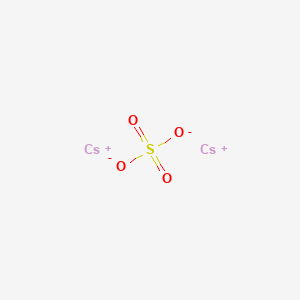

Cesium sulfate

Description

Properties

CAS No. |

10294-54-9 |

|---|---|

Molecular Formula |

CsH2O4S |

Molecular Weight |

230.99 g/mol |

IUPAC Name |

dicesium;sulfate |

InChI |

InChI=1S/Cs.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

YGZYEGBUAOUPPT-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Cs+].[Cs+] |

Canonical SMILES |

OS(=O)(=O)O.[Cs] |

Other CAS No. |

10294-54-9 |

physical_description |

Liquid; PelletsLargeCrystals |

Pictograms |

Irritant; Health Hazard |

Synonyms |

cesium sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potential of Cesium Sulfate in Scientific Research: A Technical Guide

For Immediate Release

A Deep Dive into the Unique Properties and Applications of Cesium Sulfate for Researchers, Scientists, and Drug Development Professionals.

This compound (Cs₂SO₄) is a high-density, water-soluble inorganic salt that has carved out a significant niche in various scientific research domains. Its unique physicochemical properties make it an invaluable tool, particularly in the fields of molecular biology, biochemistry, and materials science. This technical guide provides an in-depth exploration of the core attributes of this compound, its key applications, and detailed experimental protocols, offering a comprehensive resource for professionals in scientific research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in research. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Cs₂SO₄ | [1] |

| Molar Mass | 361.87 g/mol | [1][2] |

| Appearance | White crystalline solid | [2][3] |

| Density | 4.243 g/cm³ at 25 °C | [2][3] |

| Melting Point | 1019 °C | [2] |

| Boiling Point | 1900 °C | [2] |

| Solubility in Water | 179 g/100 mL at 20 °C | [1] |

| Solubility in other solvents | Insoluble in ethanol and acetone. | [1] |

| pH (50 g/L solution at 25°C) | 5.8 - 6.8 | [2] |

Core Application: Density Gradient Ultracentrifugation

The most prominent application of this compound in scientific research is in isopycnic centrifugation , a powerful technique used to separate macromolecules based on their buoyant density. The high density and solubility of this compound allow for the formation of steep and stable density gradients under high centrifugal force.

A key advantage of this compound over the more traditionally used Cesium chloride (CsCl) is its ability to effectively separate both DNA and RNA. While RNA pellets in saturated CsCl solutions, it can be successfully banded in this compound gradients, making it a versatile medium for the simultaneous purification of different nucleic acid types from a single sample.[4][5] The addition of agents like urea to the this compound gradient can further optimize the separation of RNA and DNA.[4][5]

Experimental Workflow: DNA/RNA Separation via this compound Density Gradient Ultracentrifugation

The following diagram illustrates the typical workflow for separating nucleic acids using a this compound gradient.

Detailed Experimental Protocol: Isopycnic Separation of DNA

This protocol provides a generalized methodology for the separation of plasmid DNA from genomic DNA. Parameters may require optimization based on the specific sample and equipment.

1. Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

The initial density of the solution is critical. For plasmid DNA isolation, a starting density of approximately 1.55-1.70 g/mL is common.

-

The density of the solution can be accurately measured using a refractometer. The relationship between refractive index (n) and density (ρ) for a salt solution is approximately linear, and calibration curves or formulas can be used for precise determination.[6]

2. Sample Preparation and Loading:

-

Lyse cells and perform a crude extraction of total nucleic acids.

-

Resuspend the nucleic acid pellet in TE buffer.

-

Add solid this compound to the nucleic acid solution to achieve the desired starting density. For every 1 mL of nucleic acid solution, approximately 1 gram of this compound is a common starting point.

-

To visualize DNA bands, an intercalating agent such as ethidium bromide (final concentration ~0.8 µg/mL) can be added. Caution: Ethidium bromide is a potent mutagen; handle with appropriate safety precautions.

-

Transfer the mixture to ultracentrifuge tubes (e.g., Beckman Quick-Seal tubes). Balance the tubes meticulously.

3. Ultracentrifugation:

-

Centrifuge at high speed (e.g., 100,000 - 500,000 x g) for 12 to 48 hours at 20 °C. Longer centrifugation times allow for the formation of a sharper gradient.[7]

-

The high centrifugal force causes the this compound to form a density gradient, and the DNA molecules will migrate to the position in the gradient where their buoyant density is equal to the density of the surrounding medium (the isopycnic point).[8]

4. Band Collection:

-

After centrifugation, two distinct bands of DNA should be visible under UV light: a lower band of supercoiled plasmid DNA and an upper band of linear chromosomal DNA.[8]

-

Carefully puncture the side of the tube with a syringe and needle to collect the desired DNA band. Alternatively, fractions can be collected by puncturing the bottom of the tube and collecting drops.

5. Post-Centrifugation Processing:

-

Remove the intercalating dye by extraction with water-saturated butanol.

-

Remove the this compound by dialysis against TE buffer or through ethanol precipitation.

-

The purified DNA is now ready for downstream applications such as sequencing, cloning, or PCR.

Role in Protein Crystallization

While less prominent than its role in centrifugation, this compound and other cesium salts are utilized in protein crystallography as precipitating agents. The process of protein crystallization involves slowly increasing the concentration of a precipitant in a solution containing the purified protein, which reduces the protein's solubility and promotes the formation of a well-ordered crystal lattice.

Salts are a common class of precipitants. They exert their effect by competing for water molecules, thereby dehydrating the protein and increasing protein-protein interactions, which can lead to crystallization.[9] The choice of salt and its concentration are critical parameters that are typically determined through extensive screening of various conditions. While not as common as ammonium sulfate, Cesium salts are included in some commercial crystallization screening kits, indicating their utility for certain proteins.

The following diagram illustrates the logical relationship of how a salt like this compound functions in the protein crystallization process.

Applications in Catalysis for Drug Development

In the realm of organic synthesis, a cornerstone of drug development, various cesium salts, including this compound, have emerged as effective catalysts. They are particularly noted for their role in promoting a range of chemical reactions under milder conditions than traditional bases.

The "cesium effect" refers to the often-observed rate acceleration and improved yields in reactions where cesium salts are used. This is attributed to the large ionic radius and high polarizability of the Cs⁺ ion. Cesium salts are frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in many pharmaceutical compounds.[5][7]

The catalytic cycle below provides a simplified representation of the role of a cesium salt (generically represented as CsX, where X could be the sulfate anion) in a typical cross-coupling reaction.

Conclusion

This compound possesses a unique combination of high density, solubility, and catalytic activity that makes it a versatile and valuable reagent in scientific research. Its principal application in density gradient ultracentrifugation provides a robust method for the purification of nucleic acids. Furthermore, its emerging roles in protein crystallization and as a catalyst in organic synthesis underscore its importance for researchers, scientists, and professionals in drug development. A comprehensive understanding of its properties and methodologies, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemists uncover new role of a key base in organic synthesis | EurekAlert! [eurekalert.org]

- 5. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 8. Precipitant-Free Crystallization of Protein Molecules Induced by Incision on Substrate [mdpi.com]

- 9. mitegen.com [mitegen.com]

A Technical Guide to Cesium Sulfate: Chemical Formula and Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula and crystal structure of cesium sulfate (Cs₂SO₄). The information is presented with a focus on quantitative data and experimental methodologies, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula Cs₂SO₄[1][2][3][4]. It is a white, water-soluble solid commonly used in the preparation of dense aqueous solutions for isopycnic centrifugation, a technique used to separate molecules based on their density[1][5].

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | Cs₂SO₄ |

| Molar Mass | 361.87 g/mol [1] |

| Appearance | White solid[1][4][6] |

| Density | 4.243 g/cm³[1][4] |

| Melting Point | 1,010 °C (1,280 K)[1] |

| Solubility in Water | 179 g/100 mL (at 20 °C)[1] |

| Solubility | Insoluble in ethanol and acetone[1] |

Crystal Structure of β-Cesium Sulfate

At room temperature, this compound exists as the β-polymorph (β-Cs₂SO₄)[7]. It is isostructural with β-potassium sulfate (β-K₂SO₄) and β-rubidium sulfate (β-Rb₂SO₄)[1][7]. The crystal structure was determined through single-crystal X-ray diffraction studies.

Crystallographic Data

The crystal structure of β-Cs₂SO₄ is orthorhombic. The detailed crystallographic data determined at 25 °C are presented in the following table[7].

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnam (No. 62) |

| Unit Cell Dimensions | a = 8.239(1) Å |

| b = 10.944(1) Å | |

| c = 6.258(1) Å | |

| Formula Units (Z) | 4 |

| Calculated Density | 4.260 g/cm³ |

Atomic Coordinates and Structure

The structure consists of cesium cations (Cs⁺) and sulfate anions (SO₄²⁻). The sulfate tetrahedra are nearly regular, with an average S-O bond distance of 1.477 Å[7]. There are two distinct cesium ion sites within the crystal lattice. One cesium ion is coordinated by eleven oxygen atoms, while the other is coordinated by nine oxygen atoms[7]. The average Cs-O distances for these coordination spheres are 3.309 Å and 3.188 Å, respectively[7].

The atomic coordinates for β-Cs₂SO₄ are provided in the table below[7].

| Atom | Wyckoff Position | x | y | z |

| Cs(1) | 4c | 0.6771(1) | -0.0112(1) | 0.25 |

| Cs(2) | 4c | 0.4093(1) | 0.7015(1) | 0.25 |

| S | 4c | 0.4172(1) | 0.2411(2) | 0.25 |

| O(1) | 4c | 0.4127(5) | 0.0620(6) | 0.25 |

| O(2) | 4c | 0.5460(4) | 0.2973(7) | 0.25 |

| O(3) | 8d | 0.3035(4) | 0.2570(5) | 0.0570(5) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of β-Cs₂SO₄ involved the following key steps[7]:

-

Crystal Growth: Single crystals of β-Cs₂SO₄ were prepared by the slow evaporation of an aqueous solution of the salt at approximately 0 °C over one week.

-

Data Collection: A small prismatic crystal was mounted on a Siemens automatic four-circle diffractometer. X-ray diffraction data were collected using MoKα radiation (λ = 0.7107 Å) with a graphite monochromator. The θ-2θ scan technique was employed for data acquisition.

-

Data Processing: The collected raw intensity data were corrected for Lorentz, polarization, and absorption effects.

-

Structure Solution and Refinement: The crystal structure was solved and refined using full-matrix least-squares methods. The final refinement, based on 1330 independent reflections, converged to a reliability factor (R-value) of 0.038.

The workflow for determining the crystal structure is illustrated in the diagram below.

Visualization of the this compound Crystal Structure

The following diagram provides a simplified two-dimensional representation of the ionic arrangement and coordination within the orthorhombic unit cell of this compound. It illustrates the connectivity between the cesium cations and the sulfate anions.

References

- 1. Caesium sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | Cs2O4S | CID 25137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. heegermaterials.com [heegermaterials.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 10294-54-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of Cesium Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cesium sulfate in aqueous solutions. The information is curated for professionals in research, science, and drug development who utilize this compound in their work, particularly in applications such as density gradient centrifugation for the purification of biomolecules.

Physicochemical Properties of this compound

This compound (Cs₂SO₄) is an inorganic salt that appears as a white, crystalline solid. It is known for its high density and significant solubility in water, making it a valuable tool in various scientific applications.

| Property | Value |

| Molar Mass | 361.87 g/mol |

| Density | 4.243 g/cm³ |

| Melting Point | 1019 °C |

| Boiling Point | 1900 °C |

| Appearance | White crystalline powder |

Solubility of this compound in Aqueous Solutions

This compound is highly soluble in water, and its solubility increases with temperature. This property is crucial for preparing dense solutions required for processes like isopycnic centrifugation.

Solubility Data

The following table summarizes the solubility of this compound in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 167[1] |

| 10 | 173 |

| 20 | 179[1] |

| 30 | 184 |

| 40 | 190 |

| 60 | 200 |

| 80 | 210 |

| 90 | 215 |

| 100 | 200 |

Note: Some sources incorrectly state that the solubility of this compound decreases with increasing temperature; however, the consensus from reliable chemical data sources indicates a positive temperature coefficient for its solubility.

Experimental Protocol for Determining Solubility

A common method for determining the solubility of a salt like this compound is the isothermal equilibrium method.

Objective: To determine the maximum amount of this compound that can be dissolved in a given amount of water at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in several sealed containers.

-

Equilibration: Place the containers in a temperature-controlled water bath set to the desired temperature. Stir the solutions vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Gravimetric Analysis: Transfer the sampled solution to a pre-weighed container and evaporate the water in a drying oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the water.

Stability of this compound in Aqueous Solutions

This compound is generally considered a stable salt in aqueous solutions under normal conditions. It does not readily hydrolyze or decompose. However, its long-term stability can be influenced by factors such as pH and temperature.

Effect of pH

Aqueous solutions of this compound are typically near-neutral, with a pH range of 5.8 to 6.8 for a 50 g/L solution at 25°C.[2] The stability of the sulfate ion is high across a wide pH range. In strongly acidic solutions, the formation of the bisulfate ion (HSO₄⁻) can occur. In highly alkaline solutions, the chemical integrity of this compound is generally maintained.

Thermal Stability

This compound in its solid form is thermally stable up to its melting point of 1019 °C. In aqueous solutions, the stability is primarily governed by the stability of the hydrated cesium and sulfate ions. Boiling aqueous solutions of this compound does not typically lead to decomposition of the salt.

Experimental Protocol for Stability Assessment

Accelerated stability testing can be employed to predict the long-term stability of this compound solutions. This involves subjecting the solutions to stressed conditions of temperature and pH.

Objective: To evaluate the stability of a this compound solution under various pH and temperature conditions over time.

Materials:

-

Pre-prepared this compound solution of known concentration

-

pH meter

-

Acids (e.g., sulfuric acid) and bases (e.g., cesium hydroxide) for pH adjustment

-

Temperature-controlled ovens or incubators

-

Analytical instrumentation for assay (e.g., ICP-MS for cesium, ion chromatography for sulfate)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare batches of the this compound solution and adjust the pH of different batches to desired levels (e.g., pH 4, 7, 9).

-

Storage: Store the different pH-adjusted solutions in sealed, inert containers at various temperatures (e.g., 25 °C, 40 °C, 60 °C).

-

Sampling and Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each condition.

-

Analysis: Analyze the samples for:

-

Appearance (clarity, color, precipitation)

-

pH

-

Concentration of cesium and sulfate ions.

-

-

Data Evaluation: Compare the results to the initial (time zero) values to determine if any significant degradation has occurred.

Chemical Reactions in Aqueous Solutions

While stable, this compound can participate in precipitation reactions if mixed with solutions containing cations that form insoluble sulfates.

A notable reaction is with barium chloride, which results in the precipitation of barium sulfate:

Cs₂SO₄(aq) + BaCl₂(aq) → 2CsCl(aq) + BaSO₄(s)

In the presence of sulfuric acid, the formation of a cesium bisulfate compound (Cs₂SO₄·H₂SO₄) has been reported at 25°C.[3]

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and assessing the stability of this compound solutions.

Factors Influencing the Stability of Aqueous this compound

References

The Advent of Cesium Sulfate: A Paradigm Shift in Density Gradient Centrifugation

A deep dive into the historical and technical evolution of cesium sulfate as a key medium for separating macromolecules, providing researchers with a powerful alternative to the pioneering cesium chloride method.

Initially developed in the 1950s, density gradient centrifugation revolutionized molecular biology, with cesium chloride (CsCl) at its forefront. The seminal Meselson-Stahl experiment, which elegantly demonstrated the semi-conservative replication of DNA, solidified the utility of CsCl gradients for separating nucleic acids based on their buoyant density.[1] However, the limitations of CsCl for certain applications paved the way for the introduction and adoption of this compound (Cs2SO4), marking a significant advancement in the field. This technical guide explores the historical development of this compound in density gradient centrifugation, its comparative advantages, and the experimental protocols that established its place in the modern laboratory.

From Chloride to Sulfate: The Need for an Alternative

While CsCl was highly effective for DNA separation, its properties proved suboptimal for other crucial macromolecules. The primary driver for seeking an alternative was the behavior of RNA in CsCl gradients. Due to its higher buoyant density, RNA molecules tend to pellet at the bottom of the centrifuge tube in CsCl solutions rather than forming a distinct band, making their isopycnic separation impossible.[2] This limitation spurred researchers to investigate other cesium salts with different density characteristics.

This compound emerged as a viable solution. Its ability to form dense solutions allowed for the successful banding of both DNA and RNA, opening up new avenues for studying RNA viruses, ribosomes, and cellular RNA populations.[3][4] Furthermore, researchers working with large, highly hydrated molecules like proteoglycans and glycoproteins also encountered challenges with CsCl. These molecules often sedimented, preventing accurate characterization. This compound gradients provided a gentler and more suitable environment for their separation.[5][6]

Key Milestones and Experimental Breakthroughs

The transition from CsCl to Cs2SO4 was not instantaneous but rather a gradual process driven by the specific needs of various research areas.

-

1960s: Early investigations into the properties of different salt solutions for ultracentrifugation began to highlight the potential of this compound. A notable 1965 study detailed the analysis of ribosomes using this compound gradient centrifugation, demonstrating its utility for separating ribonucleoprotein complexes.[4]

-

1970s: The application of this compound for the simultaneous separation of DNA and RNA was a significant development. A 1978 paper described a procedure using a this compound-urea mixture for the large-scale purification of both nucleic acids.[3][7]

-

1980s: The use of this compound became well-established for the analysis of proteoglycans. Studies in the early 1980s showcased its advantage in preventing the sedimentation of these large, complex molecules, allowing for their detailed characterization.[5][6] A 1985 paper further refined the methodology by describing boundary centrifugation in isovolumetric and isokinetic this compound density gradients.[8]

Comparative Analysis: this compound vs. Cesium Chloride

The choice between this compound and cesium chloride depends primarily on the macromolecule of interest and the desired outcome of the experiment. The following table summarizes their key properties and applications.

| Property | Cesium Chloride (CsCl) | This compound (Cs2SO4) |

| Maximum Solution Density | ~1.91 g/mL | ~2.02 g/mL |

| Buoyant Density of DNA | ~1.71 g/mL | ~1.43 g/mL |

| Buoyant Density of RNA | Pellets | ~1.64 g/mL |

| Buoyant Density of Proteins | ~1.3 g/mL | Varies, can be higher than in CsCl |

| Primary Applications | DNA separation (e.g., plasmid, genomic), virus purification | RNA separation, DNA-RNA hybrid analysis, proteoglycan and glycoprotein separation |

| Advantages | Well-established protocols, high resolution for DNA | Wider density range, suitable for RNA and large glycoconjugates |

| Disadvantages | RNA pellets, can damage some proteins | Less commonly used for standard DNA preps, can be more expensive |

Experimental Protocols: A Historical Perspective

To provide a practical understanding of how this compound gradients were implemented, here are detailed methodologies from key historical applications.

Protocol 1: Separation of RNA and DNA using a this compound-Urea Gradient (based on Modak et al., 1978)

This protocol was designed for the large-scale separation and purification of unfixed DNA and RNA.

Solutions and Reagents:

-

Lysis Buffer: Specific to the cell or tissue type.

-

This compound Solution: A saturated solution of Cs2SO4 in a suitable buffer (e.g., Tris-EDTA).

-

Urea: Solid, high-purity.

-

Ethanol: 70% and 100%.

Procedure:

-

Cell Lysis and Nucleic Acid Extraction: Lyse cells using a standard procedure and perform an initial crude extraction of nucleic acids.

-

Gradient Preparation: For a 10 mL gradient, mix the nucleic acid extract with solid this compound and urea to achieve a final desired density (e.g., 1.5 g/mL). The addition of urea helps to denature proteins and improve the separation of nucleic acids.

-

Ultracentrifugation: Centrifuge the samples in a swinging bucket or fixed-angle rotor at high speed (e.g., 35,000 rpm) for an extended period (e.g., 48-72 hours) at a controlled temperature (e.g., 20°C).

-

Fractionation: After centrifugation, carefully collect fractions from the top or bottom of the tube.

-

Analysis: Determine the refractive index of each fraction to calculate its density. Assay for DNA and RNA content in each fraction using spectrophotometry or specific fluorescent dyes.

-

Recovery: Pool the fractions containing the desired nucleic acid, precipitate with ethanol, and resuspend in a suitable buffer.

Protocol 2: Isopycnic Centrifugation of Proteoglycans (based on Franzen et al., 1980)

This method was developed for the study of proteoglycan polydispersity.

Solutions and Reagents:

-

Extraction Buffer: e.g., 4 M guanidinium chloride with protease inhibitors.

-

This compound Solution: Prepared to a specific starting density in a suitable buffer.

-

Dialysis Buffer: Appropriate for downstream applications.

Procedure:

-

Extraction: Extract proteoglycans from cartilage or other tissues using a dissociative solvent like 4 M guanidinium chloride.

-

Gradient Preparation: Mix the proteoglycan extract with a concentrated this compound solution to achieve a starting density that will allow the proteoglycans to band within the gradient.

-

Ultracentrifugation: Centrifuge the samples at high g-forces (e.g., 100,000 x g) for 48-72 hours.

-

Fractionation and Analysis: Collect fractions and determine their density. Analyze the proteoglycan content and composition in each fraction using techniques like gel electrophoresis and biochemical assays.

Visualizing the Process

To better understand the workflows and logical relationships in the development and application of this compound density gradient centrifugation, the following diagrams are provided.

References

- 1. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Preparative density gradient centrifugation of RNA and DNA in this compound-urea mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomes: analysis by this compound gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteoglycan complex and proteoglycan subunit polydispersity. Study by isopycnic centrifugation in this compound density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of caesium sulphate density gradient centrifugation to analyse proteoglycans from human articular cartilages of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boundary centrifugation in isovolumetric and isokinetic this compound density gradients: application to cartilage proteoglycans and other macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopycnic Centrifugation Using Cesium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of isopycnic centrifugation utilizing Cesium Sulfate (Cs₂SO₄). This powerful technique enables the separation of macromolecules and nanoparticles based on their buoyant density, playing a crucial role in various research and development endeavors, including the purification of nucleic acids, proteins, and viral vectors.

Core Principles of Isopycnic Centrifugation

Isopycnic centrifugation, also known as equilibrium density-gradient centrifugation, separates molecules based solely on their buoyant density.[1][2][3] Unlike rate-zonal centrifugation, which separates particles based on their size and shape, isopycnic separation allows molecules to migrate through a density gradient until they reach a point where their density equals that of the surrounding medium.[1][2][3] At this "isopycnic point," the net force on the molecule becomes zero, and it ceases to move, forming a distinct band.

The process begins with the creation of a density gradient within a centrifuge tube. While pre-formed gradients can be used, a common and effective method involves the high-speed centrifugation of a salt solution, such as this compound. The strong centrifugal force causes the salt to sediment, forming a continuous and stable density gradient, with the highest density at the bottom of the tube.[2]

When a sample containing various macromolecules is layered on top of or mixed with the this compound solution and subjected to ultracentrifugation, each molecule will migrate to its specific isopycnic point, resulting in the separation of components into distinct bands.

The Role of this compound

This compound is a salt well-suited for forming density gradients for several reasons:

-

High Density: Cesium is a heavy element, allowing for the formation of dense solutions that can match the buoyant densities of a wide range of biological macromolecules. The density of solid this compound is 4.243 g/mL.[4]

-

High Solubility: Its significant solubility in water enables the creation of a broad and continuous density gradient.[5]

-

Biocompatibility: this compound solutions are generally non-damaging to the structure and function of most biological macromolecules, ensuring the integrity of the purified sample.

Data Presentation: Properties of this compound Solutions

The precise relationship between the concentration of a this compound solution and its density and refractive index is critical for accurate and reproducible experiments. The following table summarizes these properties at 25°C.

| Molality (m) | Density (g/cm³) | Refractive Index (nD) |

| 0.5 | 1.141 | 1.3415 |

| 1.0 | 1.272 | 1.3508 |

| 1.5 | 1.397 | 1.3595 |

| 2.0 | 1.516 | 1.3678 |

| 2.5 | 1.630 | 1.3756 |

| 3.0 | 1.738 | 1.3830 |

| 3.5 | 1.841 | 1.3900 |

Data adapted from "Equilibrium Centrifugation in this compound Solutions" (1965). Journal of Biological Chemistry.

Buoyant Densities of Common Macromolecules

The success of isopycnic separation hinges on the differing buoyant densities of the molecules in the sample. The table below provides typical buoyant densities of key biological macromolecules in Cesium salt gradients.

| Macromolecule | Typical Buoyant Density in Cesium Gradients (g/cm³) |

| Proteins | < 1.3 |

| DNA | ~1.7 |

| RNA | > 1.8 (in CsCl), ~1.6 (double-stranded in Cs₂SO₄) |

| Proteoglycans | 1.40 - 1.75 (in CsCl and Cs₂SO₄)[6] |

Experimental Protocols

This section outlines a general protocol for the separation of nucleic acids using this compound isopycnic centrifugation. This protocol can be adapted for other macromolecules with appropriate adjustments to the initial density of the this compound solution and centrifugation parameters.

Preparation of the this compound Gradient

-

Stock Solution Preparation: Prepare a saturated solution of this compound in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Initial Density Adjustment: For separating a mixture of DNA and RNA, a starting density of approximately 1.55 g/mL is often suitable. To achieve this, dissolve solid this compound in the buffered sample solution. The precise amount of this compound to add can be calculated or determined empirically by measuring the refractive index of the solution.

-

Sample Loading: Carefully layer the sample on top of the prepared this compound solution in an ultracentrifuge tube. Alternatively, the sample can be mixed directly with the this compound solution before centrifugation.

Ultracentrifugation

-

Rotor and Tube Selection: Use a swinging-bucket or fixed-angle rotor compatible with your ultracentrifuge and the required g-forces. Ensure the centrifuge tubes are appropriate for the rotor and the chemical nature of the this compound solution.

-

Centrifugation Parameters: The optimal speed and duration of centrifugation will depend on the specific application, the rotor used, and the desired steepness of the gradient. A typical starting point for nucleic acid separation is centrifugation at 100,000 x g for 24-48 hours at 20°C.

-

Equilibrium: During centrifugation, the this compound will form a density gradient, and the macromolecules will migrate to their respective isopycnic points.

Fractionation and Analysis

-

Band Visualization: After centrifugation, the separated bands of macromolecules can often be visualized by shining a light through the side of the tube. If an intercalating agent like ethidium bromide was used for DNA, the bands will fluoresce under UV light.

-

Fraction Collection: Carefully collect the separated bands. This can be achieved by puncturing the bottom of the centrifuge tube with a needle and collecting fractions drop by drop. Alternatively, a syringe with a long needle can be inserted through the top of the tube to aspirate the desired band.

-

Downstream Analysis: The collected fractions can then be processed for downstream applications. This typically involves removing the this compound by dialysis or precipitation and then proceeding with techniques such as gel electrophoresis, PCR, or sequencing.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes and principles of isopycnic centrifugation with this compound.

Caption: The fundamental principle of isopycnic centrifugation.

Caption: A typical experimental workflow for isopycnic centrifugation.

Applications in Research and Drug Development

Isopycnic centrifugation with this compound is a versatile technique with numerous applications, including:

-

Purification of Plasmids and Viral DNA/RNA: Separating supercoiled plasmid DNA from linear chromosomal DNA and RNA.

-

Isolation of Viruses and Viral Vectors: Purifying viral particles for use in virology research and as vectors in gene therapy.

-

Separation of Ribonucleoprotein Complexes: Isolating and characterizing complexes of RNA and protein.

-

Analysis of Proteoglycans: Fractionating proteoglycans based on their buoyant density, which can vary with their composition.[6]

Conclusion

Isopycnic centrifugation using this compound remains a powerful and relevant technique for the purification and analysis of a wide array of macromolecules and nanoparticles. Its ability to separate components with high resolution based on their intrinsic buoyant density makes it an invaluable tool in molecular biology, virology, and the development of novel therapeutics. By understanding the fundamental principles and adhering to carefully designed protocols, researchers can effectively leverage this method to achieve their separation goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Isopycnic centrifugation | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. This compound 99.99 trace metals 10294-54-9 [sigmaaldrich.com]

- 5. nanokar.com [nanokar.com]

- 6. Isopycnic-centrifugation studies in caesium chloride and in caesium sulphate on dermatan sulphate proteoglycans from bovine sclera - PubMed [pubmed.ncbi.nlm.nih.gov]

Cesium Sulfate: A Technical Guide to Its Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium sulfate (Cs₂SO₄) is an inorganic compound of significant interest in various scientific and industrial fields. Its high density, solubility in water, and the unique properties of the cesium ion make it a valuable material in applications ranging from ultracentrifugation and analytical chemistry to catalysis and materials science. This technical guide provides a comprehensive overview of the natural occurrence of cesium, from which this compound is derived, and details the primary methods for its synthesis. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's origins and preparation.

Natural Occurrence of Cesium

Cesium is a relatively rare alkali metal, and its sulfate is not found as a naturally occurring mineral. The primary source of cesium is the mineral pollucite, a zeolite mineral with the general formula (Cs,Na)₂(Al₂Si₄O₁₂·2H₂O).[1] Cesium is also found in lower concentrations in other minerals, often in association with lithium-bearing pegmatites.[2][3]

The concentration of cesium, typically reported as cesium oxide (Cs₂O), varies among different minerals. A summary of cesium content in key minerals is presented in Table 1.

| Mineral | Chemical Formula | Typical Cs₂O Content (wt%) | Maximum Reported Cs₂O Content (wt%) |

| Pollucite | (Cs,Na)₂(Al₂Si₄O₁₂·2H₂O) | 20 - 32% | ~34%[4][5] |

| Lepidolite | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ | 0.2 - 0.9% | up to 25.8% in Cs-dominant analogue[6] |

| Beryl | Be₃Al₂Si₆O₁₈ | Traces | - |

| Mica (Muscovite) | KAl₂(AlSi₃O₁₀)(F,OH)₂ | Traces to low percentages | - |

| Feldspar | (K,Na,Ca,Ba,Rb,Sr)(Al,Si)₄O₈ | Traces | - |

Table 1: Cesium content in various minerals.

Cesium's presence in these minerals is a result of its large ionic radius, which allows it to substitute for potassium in the crystal lattice of minerals like mica and feldspar.[7] The most economically significant deposits of pollucite are found in locations such as Bernic Lake in Manitoba, Canada, and in parts of Zimbabwe and Namibia.[2][8]

Synthesis of this compound

This compound is synthesized through various chemical reactions, both in laboratory and industrial settings. The choice of method often depends on the starting material, desired purity, and scale of production. The primary synthesis routes are detailed below.

Industrial Production from Pollucite Ore

The commercial production of cesium compounds, including this compound, begins with the extraction of cesium from pollucite ore. The most common industrial method is the acid digestion process.

Experimental Protocol:

-

Ore Preparation: Pollucite ore is first crushed and ground to a fine powder to increase the surface area for reaction.

-

Acid Leaching: The powdered ore is then leached with concentrated sulfuric acid at elevated temperatures. This reaction breaks down the aluminosilicate matrix of the pollucite, bringing cesium into solution as cesium alum (CsAl(SO₄)₂·12H₂O).

-

Cesium Alum Crystallization: The resulting solution is cooled to induce the crystallization of cesium alum, which has low solubility at lower temperatures. This step helps to separate the cesium from many of the other metal impurities present in the ore.

-

Purification of Cesium Alum: The cesium alum crystals can be further purified by recrystallization.

-

Conversion to Cesium Hydroxide: The purified cesium alum is dissolved in water and treated with a base, such as calcium hydroxide or barium hydroxide. This precipitates aluminum hydroxide and the corresponding alkaline earth sulfate (calcium sulfate or barium sulfate), leaving this compound in the solution.

-

Formation of this compound: The cesium hydroxide solution can then be neutralized with sulfuric acid to produce a high-purity this compound solution.

-

Crystallization: Finally, the this compound is recovered by evaporation of the water and subsequent crystallization.

Laboratory Synthesis Methods

In a laboratory setting, this compound is typically prepared from other cesium compounds through straightforward acid-base or displacement reactions.

The reaction of cesium hydroxide with sulfuric acid is a classic acid-base neutralization.

Chemical Equation:

2 CsOH (aq) + H₂SO₄ (aq) → Cs₂SO₄ (aq) + 2 H₂O (l)

Experimental Protocol:

-

Preparation of Reactants: Prepare an aqueous solution of cesium hydroxide (CsOH) of a known concentration.

-

Neutralization: Slowly add a stoichiometric amount of a standard sulfuric acid (H₂SO₄) solution to the cesium hydroxide solution with constant stirring. The reaction is exothermic.

-

pH Monitoring: Monitor the pH of the solution. The endpoint of the neutralization is reached when the pH is neutral (pH 7).

-

Crystallization: Gently heat the resulting this compound solution to evaporate the water until the point of crystallization is reached.

-

Isolation and Drying: Allow the solution to cool to form this compound crystals. The crystals are then collected by filtration, washed with a small amount of cold deionized water, and dried in an oven or desiccator.

Cesium carbonate reacts with sulfuric acid to produce this compound, water, and carbon dioxide gas.

Chemical Equation:

Cs₂CO₃ (aq) + H₂SO₄ (aq) → Cs₂SO₄ (aq) + H₂O (l) + CO₂ (g)

Experimental Protocol:

-

Dissolution: Dissolve a known mass of cesium carbonate (Cs₂CO₃) in deionized water.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of sulfuric acid (H₂SO₄) to the cesium carbonate solution. The addition should be done in a well-ventilated area or fume hood due to the evolution of carbon dioxide gas, which will cause effervescence.

-

Completion of Reaction: Continue adding the acid until the effervescence ceases, indicating that all the carbonate has reacted.

-

Crystallization and Isolation: The resulting this compound solution is then concentrated by heating and cooled to induce crystallization. The crystals are collected and dried as described in the previous method.

This compound can also be prepared from cesium chloride and sulfuric acid. This reaction typically requires heating to drive off the hydrogen chloride gas produced.

Chemical Equation:

2 CsCl (aq) + H₂SO₄ (aq) → Cs₂SO₄ (aq) + 2 HCl (g)

Experimental Protocol:

-

Reactant Mixture: In a flask equipped for heating and gas evolution, combine an aqueous solution of cesium chloride (CsCl) with a stoichiometric amount of concentrated sulfuric acid.

-

Heating: Gently heat the mixture. As the temperature rises, hydrogen chloride gas will be evolved. This should be performed in a fume hood with appropriate safety precautions.

-

Completion and Crystallization: Continue heating until the evolution of HCl gas ceases. The remaining solution is a concentrated solution of this compound. Allow the solution to cool to room temperature to crystallize the this compound.

-

Purification: The crude this compound can be purified by recrystallization from water.[9] A video demonstration of a similar synthesis reported a yield of 1.6 g of this compound from 2 g of cesium chloride.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound. It should be noted that specific yields can vary significantly based on the precise experimental conditions and the purity of the starting materials.

| Synthesis Method | Starting Materials | Key Reaction Conditions | Reported/Theoretical Yield | Purity |

| Industrial (from Pollucite) | Pollucite Ore, H₂SO₄, Ca(OH)₂/Ba(OH)₂ | High temperature acid leaching, crystallization | Varies with ore grade and process efficiency | High purity achievable with multiple purification steps |

| From Cesium Hydroxide | CsOH, H₂SO₄ | Neutralization at room temperature | Nearly quantitative | High, dependent on starting material purity |

| From Cesium Carbonate | Cs₂CO₃, H₂SO₄ | Room temperature, requires venting of CO₂ | Nearly quantitative | High, dependent on starting material purity |

| From Cesium Chloride | CsCl, H₂SO₄ | Heating to drive off HCl | ~80% (based on one report[9]) | Requires recrystallization for high purity |

Table 2: Summary of quantitative data for this compound synthesis methods.

Conclusion

This technical guide has detailed the natural occurrence of cesium, the precursor to this compound, and the principal methods for its synthesis. While this compound does not occur naturally, it can be efficiently produced from cesium-rich minerals, primarily pollucite, through an industrial acid digestion process. For laboratory applications, straightforward synthesis routes from cesium hydroxide, cesium carbonate, or cesium chloride are available. The choice of synthesis method will depend on factors such as the available starting materials, the desired scale of production, and the required purity of the final product. The provided experimental outlines and workflow diagrams offer a solid foundation for researchers and professionals working with this important compound.

References

- 1. Pollucite Mineral Data [webmineral.com]

- 2. Mineral Resource of the Month: Cesium [earthmagazine.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. flighttowonder.com [flighttowonder.com]

- 9. m.youtube.com [m.youtube.com]

Cesium Sulfate: A Comprehensive Technical Guide for Analytical Chemistry and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium sulfate (Cs₂SO₄) is a versatile inorganic salt with unique physicochemical properties that have established its indispensable role in various advanced scientific and industrial applications.[1] Its high density, solubility in water, and thermal stability make it a crucial reagent in analytical chemistry and a valuable component in the synthesis and functionality of advanced materials. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers and professionals in leveraging its full potential.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. The key physicochemical data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Cs₂SO₄ | [1] |

| Molar Mass | 361.87 g/mol | [2] |

| Appearance | White crystalline solid or powder | [1][3] |

| Crystal Structure | Orthorhombic or hexagonal | [1] |

| Density | 4.243 g/cm³ at 25 °C | [2][3] |

| Melting Point | 1010-1019 °C | [2][3] |

| Boiling Point | 1900 °C | [4] |

| Solubility in Water | 179 g/100 mL at 20 °C | [2] |

| Solubility in other solvents | Insoluble in ethanol and acetone | [2][5] |

| pH | 5.8–6.8 (50g/L at 25℃) | [3] |

Role in Analytical Chemistry

This compound's high density and solubility are particularly advantageous in analytical separation techniques, most notably in density gradient ultracentrifugation. It is also utilized as an analytical reagent for trace element analysis.

Density Gradient Ultracentrifugation

Isopycnic centrifugation using cesium salts is a powerful technique for separating macromolecules like DNA, RNA, and proteins based on their buoyant densities.[2][6][7] While cesium chloride (CsCl) has been traditionally used, this compound offers a distinct advantage in specific applications due to the different density gradients it can form.

-

Separation of DNA and RNA: this compound gradients are effective for the large-scale separation and purification of DNA and RNA from cellular lysates.[1][8]

-

Fractionation of Nucleic Acids: The technique allows for the fractionation of different classes of RNA, such as ribosomal RNA (rRNA) and messenger RNA (mRNA).[1]

This protocol provides a general guideline for the separation of DNA using this compound density gradient ultracentrifugation.

Materials:

-

This compound (analytical grade)

-

Tris-EDTA (TE) buffer (pH 8.0)

-

DNA sample

-

Ultracentrifuge tubes

-

Ultracentrifuge with a suitable rotor (e.g., swinging-bucket or vertical rotor)

-

Syringe and needle for sample collection

Procedure:

-

Preparation of the this compound Solution:

-

Prepare a stock solution of this compound in TE buffer. The concentration will depend on the desired final density of the gradient. A common starting point is a solution with a refractive index corresponding to the desired buoyant density of the target DNA.

-

-

Sample Preparation:

-

The purified DNA sample should be dissolved in TE buffer.

-

-

Gradient Formation:

-

Step Gradient: Carefully layer solutions of decreasing this compound concentration (and therefore density) into the ultracentrifuge tube. The DNA sample is typically loaded on top of the gradient.

-

Continuous Gradient: Use a gradient maker to create a linear gradient of this compound in the ultracentrifuge tube.

-

Self-Forming Gradient: Alternatively, a uniform solution of this compound and the DNA sample can be centrifuged at high speed for an extended period, allowing the gradient to form in situ.

-

-

Ultracentrifugation:

-

Place the tubes in the ultracentrifuge rotor.

-

Centrifuge at high speed (e.g., 100,000 x g or higher) for a sufficient duration (e.g., 18-48 hours) at a controlled temperature (e.g., 20°C) to allow the DNA molecules to band at their isopycnic points.[9]

-

-

Fraction Collection:

-

After centrifugation, carefully remove the tubes from the rotor.

-

The bands of separated DNA can be visualized under UV light (if an intercalating dye like ethidium bromide was used, though this can affect buoyant density).

-

Carefully collect the desired band by puncturing the side of the tube with a syringe and needle.

-

-

Post-Processing:

-

The collected fraction containing the purified DNA will also contain a high concentration of this compound.

-

Remove the this compound by methods such as dialysis or spin column chromatography.

-

Workflow for DNA Separation via this compound Density Gradient Ultracentrifugation

Caption: Workflow for DNA separation using this compound.

Trace Analysis

This compound serves as an analytical reagent in the microanalysis of certain metal ions, such as aluminum and trivalent chromium. Its function in these analyses is often related to its ability to form specific precipitates or complexes that can be quantified.

Role in Materials Science

The properties of this compound make it a valuable compound in the development of various advanced materials, including catalysts, components for energy devices, and specialized glasses.

Catalysis

Cesium salts, including this compound, are employed as catalysts or promoters in a range of organic reactions.[10] They can enhance reaction rates and selectivity.

-

Oxidation Reactions: In conjunction with vanadium pentoxide, this compound acts as a catalyst for the oxidation of sulfur dioxide, a key step in the production of sulfuric acid.[5]

-

Organic Synthesis: Cesium salts are used in various coupling reactions and nucleophilic substitutions.[10] For instance, cesium carbonate, a related salt, is widely used in palladium-catalyzed cross-coupling reactions. While specific protocols for this compound are less common, its properties suggest potential in similar applications.

Logical Relationship of this compound as a Catalyst Promoter

Caption: Role of this compound as a catalyst promoter.

Solid-State Electrolytes for Fuel Cells

There is growing interest in cesium-based compounds, including cesium hydrogen sulfate (CsHSO₄), as solid electrolytes for intermediate temperature solid oxide fuel cells (SOFCs). These materials exhibit high protonic conductivity at elevated temperatures.

| Compound | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

| CsHSO₄ (high-temperature phase) | > 140 | ~10⁻³ - 10⁻² | [2] |

This protocol outlines a general method for preparing a doped ceria electrolyte, a common type of electrolyte for SOFCs where cesium salts can be relevant in composite materials or as dopants.

Materials:

-

Cerium(IV) oxide (CeO₂)

-

Dopant salt (e.g., samarium nitrate, gadolinium nitrate)

-

This compound (for composite electrolytes or as a secondary dopant)

-

Citric acid

-

Nitric acid

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of cerium nitrate and the dopant nitrate(s) in deionized water.

-

If preparing a composite, a separate solution of this compound can be made.

-

-

Sol-Gel Synthesis:

-

Add citric acid to the nitrate solution (the molar ratio of citric acid to metal cations is typically greater than 1).

-

Heat the solution at a moderate temperature (e.g., 80-90°C) with constant stirring to form a viscous gel.

-

-

Calcination:

-

Dry the gel and then calcine it at a high temperature (e.g., 600-800°C) for several hours to obtain the oxide powder.

-

-

Pellet Formation:

-

Press the calcined powder into a pellet using a hydraulic press.

-

-

Sintering:

-

Sinter the pellet at a high temperature (e.g., 1300-1500°C) for several hours to achieve a dense ceramic electrolyte.

-

-

Characterization:

-

Characterize the crystal structure using X-ray diffraction (XRD).

-

Analyze the microstructure using scanning electron microscopy (SEM).

-

Measure the ionic conductivity using electrochemical impedance spectroscopy (EIS).

-

Experimental Workflow for Solid Electrolyte Synthesis

Caption: Workflow for SOFC solid electrolyte synthesis.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linkers. While not a direct precursor in most common MOF syntheses, cesium salts can play a role as templating agents or in the synthesis of specific cerium-based MOFs where a cesium salt might be used in the preparation of the cerium precursor.

Other Applications in Materials Science

-

Specialty Glasses and Ceramics: this compound is used in the manufacturing of certain types of glasses and ceramics to enhance their optical and thermal properties.[1]

-

X-ray Crystallography: Cesium ions can be used in protein crystallography to aid in structure determination through anomalous dispersion, although specific protocols often favor other cesium salts like cesium chloride.

Conclusion

This compound is a compound of significant utility in both analytical chemistry and materials science. Its role in the separation of biomolecules is well-established, and its applications in catalysis and energy materials are of growing importance. The detailed protocols and workflows provided in this guide aim to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their respective fields, fostering further innovation and discovery.

References

- 1. Preparative density gradient centrifugation of RNA and DNA in this compound-urea mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the Cerium-Based Metal–Organic Framework Formation by Template Effect and Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. Isopycnic centrifugation | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Cesium Sulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Cesium Sulfate (Cs₂SO₄) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound, a dense, water-soluble, white crystalline solid, is utilized in various scientific applications, including density gradient centrifugation. While not classified as a highly hazardous substance, its potential for irritation and toxicity necessitates careful handling.

Hazard Identification and Classification

This compound is an inorganic salt that can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may lead to irritation of the digestive tract.[1] While comprehensive toxicological data is limited, it is known that cesium ions can interfere with biological processes by blocking potassium channels.[2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Cs₂SO₄ | [3] |

| Molar Mass | 361.87 g/mol | [4] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 1010 °C (1850 °F) | [1][2] |

| Boiling Point | 1900 °C | [5] |

| Density | 4.243 g/cm³ | [1][2] |

| Solubility in Water | 179 g/100 mL at 20 °C | [4] |

| pH | 5.8 - 6.8 (50 g/L solution at 25°C) | [5] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | 2830 mg/kg | Rat | [1][6] |

| LD₅₀ (Oral) | 3180 mg/kg | Mouse | [1][6] |

Table 3: Occupational Exposure Limits

As of the date of this document, there are no specific occupational exposure limits (PEL, TLV, REL) established by OSHA, ACGIH, or NIOSH for this compound.[1][2] However, for Cesium Hydroxide, the ACGIH TLV-TWA is 2 mg/m³ and the NIOSH REL-TWA is 2 mg/m³.[7] Given the lack of specific limits for the sulfate form, it is prudent to handle it with measures to minimize airborne dust concentrations.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1][8]

-

Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][8]

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1][8]

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound.

Protocol for Weighing Hygroscopic this compound

This compound is hygroscopic, meaning it readily absorbs moisture from the air. This property requires specific handling techniques to ensure accurate measurements.

Materials:

-

This compound

-

Spatula

-

Weighing boat or paper

-

Analytical balance

-

Dessicator for storage

Procedure:

-

Preparation: Before starting, ensure the analytical balance is calibrated and the weighing area is clean and free of drafts.

-

Minimize Exposure: Open the this compound container only when ready to weigh. Work efficiently to minimize the time the powder is exposed to the atmosphere.

-

Weighing:

-

Place a clean, dry weighing boat on the balance and tare it.

-

Using a clean, dry spatula, quickly transfer the desired amount of this compound to the weighing boat.

-

Record the mass promptly.

-

-

Storage: Immediately and tightly seal the this compound container after use. For long-term storage, keep the container in a desiccator to maintain a dry environment.[5]

Protocol for Preparing an Aqueous this compound Solution

Materials:

-

Weighed this compound

-

Deionized or distilled water

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Glassware Preparation: Ensure all glassware is clean and dry.

-

Dissolution:

-

Add the weighed this compound to a beaker.

-

Add a portion of the deionized or distilled water to the beaker, typically about 70-80% of the final desired volume.

-

Stir the mixture using a magnetic stirrer or by swirling the beaker until the this compound is completely dissolved. This compound is highly soluble in water.[4]

-

-

Transfer and Dilution:

-

Carefully transfer the dissolved solution into the appropriate size volumetric flask.

-

Rinse the beaker with a small amount of the solvent (water) and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Repeat this step two to three times.

-

Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask with the chemical name, concentration, date of preparation, and your initials. Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Protocol for Spill Cleanup

In the event of a this compound spill, follow these steps to ensure safe and effective cleanup.

Materials:

-

Personal Protective Equipment (as specified in Section 3)

-

Broom and dustpan or a vacuum cleaner with a HEPA filter

-

Sealable waste container, clearly labeled

-

Wet paper towels

Procedure:

-

Evacuate and Secure: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

-

Assess the Spill: Determine the extent of the spill and ensure you have the necessary equipment for cleanup.

-

Personal Protection: Don the appropriate PPE, including gloves, safety goggles, and a lab coat. If there is a risk of inhaling dust, a respirator is necessary.

-

Cleanup:

-

For small, solid spills, carefully sweep the material into a dustpan.[1][7] Avoid creating dust. Alternatively, use a vacuum cleaner equipped with a HEPA filter.

-

Place the collected material into a clearly labeled, sealable waste container.

-

Wipe the spill area with wet paper towels to remove any remaining residue.

-

Place the used paper towels into the same waste container.

-

-

Decontamination: Decontaminate the broom and dustpan or any other reusable equipment used for cleanup.

-

Waste Disposal: Dispose of the waste container according to your institution's hazardous waste disposal procedures.

-

Hygiene: Wash your hands thoroughly with soap and water after completing the cleanup.

Protocol for Waste Disposal

All this compound waste, including unused product, contaminated materials from spill cleanup, and empty containers, must be disposed of as chemical waste.

Procedure:

-

Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Toxicological Information and Signaling Pathway

The primary toxicological concern with cesium ions is their ability to block potassium (K⁺) channels in cell membranes.[2] This interference can disrupt numerous physiological processes that rely on the proper functioning of these channels, such as nerve impulse transmission and muscle contraction.

The diagram below illustrates the logical relationship of Cesium's toxic action.

Caption: Logical workflow of Cesium ion's toxic effect on potassium channels.

First Aid Measures

In case of accidental exposure to this compound, immediate first aid is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these safety protocols, researchers, scientists, and drug development professionals can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cs+ blockade in a Ca2+-activated K+ channel from smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. rupress.org [rupress.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. How do you make/prepare caesium sulfate Cs2SO4 equations for preparation of this compound chemicals needed apparatus method procedure H2SO4 + 2CsOH ==> Cs2SO4 + 2H2O sulfuric acid + caesium hydroxide ==> caesium sulfate + water revision notes doc brown's chemis [docbrown.info]

- 9. This compound - ESPI Metals [espimetals.com]

Unraveling the Strands: A Technical Guide to DNA and RNA Separation in Cesium Sulfate Gradients

For Immediate Release

A deep dive into the theoretical underpinnings and practical application of cesium sulfate density gradient centrifugation for the separation of DNA and RNA. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful technique.

At its core, the separation of DNA and RNA in a this compound (Cs₂SO₄) gradient is a testament to the elegant principles of buoyant density centrifugation. This isopycnic separation method allows for the purification of macromolecules based on their intrinsic densities, providing a robust tool for molecular biology research and therapeutic development. When a solution of this compound is subjected to high centrifugal forces, a density gradient is established in the centrifuge tube, with the density increasing from the top to the bottom. Nucleic acid molecules mixed in this gradient will migrate and form distinct bands at the point where their buoyant density equals that of the surrounding this compound solution.

The Theoretical Framework: Buoyancy and Molecular Properties

The buoyant density of a nucleic acid is fundamentally determined by its mass-to-volume ratio, which is influenced by several key factors:

-

Type of Nucleic Acid: RNA is inherently denser than DNA. This is primarily due to the presence of the 2'-hydroxyl group on the ribose sugar of RNA, which increases its mass and hydration, leading to a higher buoyant density.

-

Secondary Structure: Double-stranded nucleic acids are generally less dense than their single-stranded counterparts. The organized, helical structure of double-stranded DNA (dsDNA) is more buoyant than the more compact, randomly coiled structure of single-stranded DNA (ssDNA). Similarly, double-stranded RNA (dsRNA) is less dense than single-stranded RNA (ssRNA).

-

Base Composition (G+C Content): The buoyant density of DNA in cesium salt gradients is linearly related to its guanine-cytosine (G+C) content.[1] Guanine and cytosine are denser than adenine and thymine, therefore, a higher G+C content results in a higher buoyant density.

-

Presence of Intercalating Agents or Metal Ions: The buoyant density of nucleic acids can be altered by the binding of molecules such as intercalating dyes (e.g., ethidium bromide, propidium iodide) or metal ions (e.g., Ag⁺, Hg²⁺).[2][3] These agents can be used to enhance the separation of different forms of DNA.

This compound is a particularly useful medium for this process due to its high solubility in water and its ability to form steep, stable density gradients. Unlike cesium chloride (CsCl), Cs₂SO₄ does not precipitate RNA, making it the preferred choice for the simultaneous separation of both DNA and RNA.

Quantitative Data: Buoyant Densities in this compound

The following table summarizes the approximate buoyant densities of various nucleic acid species in this compound gradients. These values can vary slightly depending on factors such as base composition and experimental conditions.

| Nucleic Acid Species | Buoyant Density (g/cm³) in Cs₂SO₄ |

| Double-stranded DNA (dsDNA) | ~1.43 |

| Single-stranded DNA (ssDNA) | ~1.45 |

| Double-stranded RNA (dsRNA) | 1.605 - 1.609 |

| Ribosomal RNA (rRNA) | ~1.66 |

| Messenger RNA (mRNA) | ~1.66 |

Note: The buoyant density of dsRNA has been reported to be in the range of 1.6057 to 1.6089 g/cm³ for various viral RNAs.[4]

Visualizing the Principle and Workflow

To better illustrate the theoretical principle and the experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Isopycnic separation of DNA and RNA in a this compound gradient.

References

- 1. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 2. Effect of mercuric and silver ions on this compound equilibrium buoyant densities of synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propidium diiodide-cesium chloride density gradient centrifugation for buoyant separations of duplex DNA molecules containing single-stranded regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The buoyant density of three double-stranded RNAs in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparing Cesium Sulfate Density Gradients for Ultracentrifugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium sulfate (Cs₂SO₄) density gradient ultracentrifugation is a powerful technique used to separate macromolecules based on their buoyant density. This method is particularly advantageous for the purification of RNA, ribonucleoproteins, and certain viruses, as it allows for separations in a less dense medium compared to cesium chloride (CsCl), which can be crucial for maintaining the integrity of these molecules.[1] In a high-speed ultracentrifuge, a solution of this compound forms a density gradient, with the highest density at the bottom of the tube.[2] Molecules within this gradient migrate to a point where their density equals that of the surrounding medium, a position known as the isopycnic point. This allows for the separation of molecules with subtle differences in density.

This compound forms steeper gradients than cesium chloride at similar rotor speeds, which can be beneficial for separating molecules with widely differing buoyant densities.[1] This protocol provides a detailed methodology for the preparation of this compound density gradients, ultracentrifugation, and subsequent fraction collection.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative data for this compound density gradient ultracentrifugation. Note that these parameters may require optimization depending on the specific application, sample type, and ultracentrifuge/rotor system used.

| Parameter | Typical Range/Value | Application/Notes |

| Starting Density | 1.20 - 1.70 g/mL | The initial density of the Cs₂SO₄ solution is critical and should be chosen to bracket the expected buoyant densities of the molecules of interest. For instance, a starting density of around 1.54 g/mL is often used for separating DNA, DNA/RNA hybrids, and RNA.[2] For ribosome analysis, a density of 1.43 g/mL has been reported.[3] |

| Buffer | TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0) or similar | The buffer should be chosen to maintain the stability and integrity of the sample. |

| Rotor Type | Swinging-Bucket or Vertical Rotors | Swinging-bucket rotors are traditionally used for long runs to allow the gradient to form and molecules to reach their isopycnic point. Vertical rotors can significantly reduce run times. |

| Centrifugation Speed | 20,000 - 60,000 rpm (can exceed 200,000 x g) | The speed influences the steepness of the gradient and the time required for separation. Higher speeds lead to steeper gradients and shorter run times. |

| Centrifugation Time | 12 - 72 hours | The duration depends on the rotor speed, the path length of the rotor, and the properties of the sample. Longer times are generally required for molecules to reach equilibrium. |

| Temperature | 4°C or 20-25°C | The temperature affects the viscosity of the solution and the stability of the biological samples. 4°C is commonly used to preserve the integrity of proteins and nucleic acids. |

Experimental Protocol

This protocol outlines the steps for preparing a continuous this compound gradient using a gradient mixer. A step gradient can also be prepared by carefully layering solutions of decreasing density.

I. Materials and Reagents

-

This compound (Cs₂SO₄), ultrapure or molecular biology grade

-

Buffer concentrate (e.g., 10x TE Buffer)

-

Nuclease-free water

-

Sample to be purified

-

Ultracentrifuge tubes (e.g., polyallomer or equivalent)

-

Ultracentrifuge and appropriate rotor (swinging-bucket or vertical)

-

Gradient mixer

-

Peristaltic pump

-

Refractometer (optional, for verifying density)

-

Syringe and needle or tube piercer for fraction collection

II. Preparation of this compound Solutions

-

Prepare a sterile, buffered diluent. For example, 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-